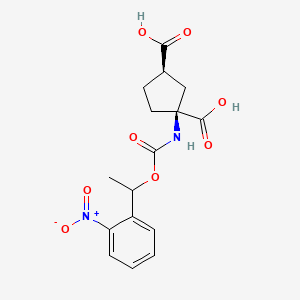

NPEC-caged-(1S,3R)-ACPD

Description

Properties

IUPAC Name |

(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBDCZAPZZBWJU-XOXYBHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of NPEC-caged-(1S,3R)-ACPD Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of NPEC-caged-(1S,3R)-ACPD, a powerful tool for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. This document provides a comprehensive overview of its photochemical properties, the signaling cascades it initiates, and detailed experimental methodologies for its application in neuroscience research.

Introduction to this compound

This compound is a photolabile derivative of (1S,3R)-ACPD, a potent agonist of group I and group II metabotropic glutamate receptors (mGluRs). The (1S,3R)-ACPD molecule is rendered biologically inactive by the covalent attachment of a 1-(2-nitrophenyl)ethyl (NPEC) caging group. This "cage" is specifically designed to be photolabile, meaning it can be cleaved by near-ultraviolet (UV) light. Upon photolysis, the NPEC group is removed, rapidly releasing the active (1S,3R)-ACPD molecule in a spatially and temporally controlled manner. This technique, known as "uncaging," allows researchers to bypass the slow and often imprecise application of agonists through perfusion, enabling the study of rapid cellular and synaptic events with high precision.

Photochemical Properties and Uncaging Mechanism

The efficacy of a caged compound is determined by its photochemical properties. For this compound, the key parameters are its extinction coefficient (ε) and quantum yield (φ).

Table 1: Photochemical Properties of this compound [1][2]

| Property | Value | Wavelength |

| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm |

| Quantum Yield (φ) | 0.64 | Near-UV |

The NPEC caging group exhibits an optimal absorption in the near-UV range, making it suitable for standard photolysis equipment. The relatively high quantum yield indicates efficient uncaging upon photon absorption.

The uncaging process is a one-photon absorption event that leads to the cleavage of the carbamate (B1207046) linkage between the NPEC group and the amino group of (1S,3R)-ACPD.

Caption: Photolysis of this compound.

Mechanism of Action: (1S,3R)-ACPD and Metabotropic Glutamate Receptors

Once uncaged, (1S,3R)-ACPD acts as an agonist at both group I and group II mGluRs. These receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through various downstream signaling pathways.

Table 2: Agonist Activity of (1S,3R)-ACPD at mGluR Subtypes

| mGluR Subtype | Group | EC₅₀ (μM) |

| mGluR1 | I | 42 |

| mGluR5 | I | 15 |

| mGluR2 | II | 5 |

| mGluR6 | III | 60 |

Group I mGluR Signaling Pathway

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

Caption: Group I mGluR signaling cascade.

Group II mGluR Signaling Pathway

Group II mGluRs (mGluR2 and mGluR3) are primarily located presynaptically and are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway typically leads to the inhibition of neurotransmitter release.

Caption: Group II mGluR signaling cascade.

Experimental Protocols

The following sections provide generalized protocols for the application of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific preparations and equipment.

Synthesis of this compound

References

Unlocking mGluR Function: A Technical Guide to NPEC-caged-(1S,3R)-ACPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their diverse signaling pathways and involvement in numerous neurological disorders make them a significant target for therapeutic intervention. The study of mGluR function has been greatly advanced by the use of caged compounds, which allow for the precise spatiotemporal control of receptor activation. This guide provides an in-depth look at NPEC-caged-(1S,3R)-ACPD, a photosensitive ligand for studying mGluR function.

(1S,3R)-ACPD is a potent agonist at both Group I and Group II mGlu receptors.[1] When "caged" with the 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, the molecule is rendered biologically inactive. Upon photolysis with near-UV light, the NPEC cage is cleaved, releasing the active (1S,3R)-ACPD and allowing for targeted activation of mGluRs in a highly controlled manner. This technique is invaluable for dissecting the intricate signaling cascades initiated by mGluR activation and for understanding their physiological roles.[2]

Data Presentation

Properties of this compound

| Property | Value | Reference |

| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.64 | |

| Recommended Uncaging Wavelength | Near-UV (~350 nm) | |

| Inhibition of GABAA Receptors | No significant inhibition at experimental concentrations | [2] |

Agonist Activity of (1S,3R)-ACPD at mGluR Subtypes

| mGluR Subtype | EC₅₀ (μM) | Reference |

| mGluR₁ | 42 | [1] |

| mGluR₂ | 5 | [1] |

| mGluR₅ | 15 | [1] |

| mGluR₆ | 60 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Aliquot the stock solution and store at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in the appropriate experimental buffer (e.g., artificial cerebrospinal fluid for brain slice experiments). It is crucial to protect the working solution from light to prevent premature uncaging.

Electrophysiological Recording with Photolysis in Brain Slices

This protocol describes a representative experiment using whole-cell patch-clamp recordings from a neuron in an acute brain slice to measure the postsynaptic currents evoked by uncaging of (1S,3R)-ACPD.

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.

-

Recovery: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then at room temperature until use.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics, a perfusion system, and a light source for photolysis. Continuously perfuse the slice with oxygenated aCSF.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Application of Caged Compound: Add this compound to the perfusing aCSF at a final concentration of 50-200 µM. Allow the slice to equilibrate with the caged compound for at least 10 minutes before photolysis.

-

Photolysis:

-

Light Source: Use a flash lamp or a UV laser coupled to the microscope's optical path. A wavelength of ~350 nm is optimal for NPEC uncaging.

-

Stimulation: Deliver a brief pulse of light (e.g., 1-10 ms) focused on the dendritic region of the recorded neuron. The intensity and duration of the light pulse should be optimized to evoke a consistent and sub-maximal response.

-

-

Data Acquisition: Record the postsynaptic currents or changes in membrane potential evoked by the photoreleased (1S,3R)-ACPD.

-

Pharmacological Validation: To confirm that the observed response is mediated by mGluRs, apply specific antagonists for Group I (e.g., CPCCOEt) or Group II (e.g., LY341495) mGluRs to the bath and repeat the photolysis stimulation.

Visualization of Signaling Pathways and Experimental Workflows

Caption: Group I mGluR Signaling Pathway.

Caption: Group II mGluR Signaling Pathway.

Caption: Experimental Workflow for Uncaging.

References

Uncaging the Brain's Circuitry: A Technical Guide to the Photolysis of NPEC-caged-(1S,3R)-ACPD

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photolysis of NPEC-caged-(1S,3R)-ACPD, a powerful tool for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. By employing a photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group, the potent mGluR agonist (1S,3R)-ACPD can be rendered biologically inactive until a flash of light triggers its release. This technology enables researchers to investigate the intricate roles of group I and II mGluRs in neuronal signaling, synaptic plasticity, and disease models with unparalleled precision.

Core Concepts of this compound Photolysis

The utility of this compound lies in its ability to be selectively activated by light. The NPEC caging group absorbs photons, typically in the near-UV range, initiating a rapid chemical reaction that liberates the active (1S,3R)-ACPD molecule. This process, known as photolysis or "uncaging," allows for the delivery of the agonist to specific cells or even subcellular compartments within complex biological tissues like brain slices, on a millisecond timescale.

Mechanism of Photolysis

The photolysis of the NPEC caging group is initiated by the absorption of a photon, which excites the o-nitrobenzyl moiety. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient aci-nitro intermediate. This intermediate then rapidly undergoes a β-elimination reaction, releasing the free (1S,3R)-ACPD, carbon dioxide, and a nitroso-ketone byproduct. While generally considered inert, it is crucial to perform control experiments to ensure the photolysis byproducts do not affect the biological system under investigation.

Quantitative Data Presentation

The efficiency of photolysis is determined by several key parameters. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 366.32 g/mol | [1] |

| Formula | C₁₆H₁₈N₂O₈ | [1] |

| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | [1] |

| Quantum Yield (Φ) | 0.64 | [1] |

| Photolysis "Dark" Rate | ~10-20 s⁻¹ at pH 7.4 | |

| Solubility | Soluble to 10 mM in water and 100 mM in DMSO | [1] |

Note: The quantum yield represents the efficiency of converting an absorbed photon into a photoreleased molecule. The extinction coefficient indicates the probability of photon absorption at a specific wavelength. The "dark" rate refers to the speed of the chemical reactions that occur after the initial light absorption to release the caged molecule.

Signaling Pathways of (1S,3R)-ACPD

Upon photorelease, (1S,3R)-ACPD acts as a potent agonist at both group I and group II metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) modulate a variety of downstream signaling cascades, influencing neuronal excitability, synaptic transmission, and plasticity.

Group I mGluR Activation

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gαq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

Group II mGluR Activation

Group II mGluRs (mGluR2 and mGluR3) are often located presynaptically on axon terminals and are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This pathway typically results in a reduction of neurotransmitter release.

References

An In-depth Technical Guide to NPEC-caged-(1S,3R)-ACPD as a Group I and II mGluR Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,3R)-ACPD, is a potent and widely used agonist for metabotropic glutamate (B1630785) receptors (mGluRs). As the active isomer of (±)-trans-ACPD, it exhibits activity at both group I and group II mGluRs, making it a valuable tool for dissecting the complex roles of these receptors in synaptic transmission and plasticity.[1][2] To afford researchers precise spatiotemporal control over its activity, (1S,3R)-ACPD has been chemically "caged" with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group.[3][4] This caging strategy renders the agonist biologically inactive until a pulse of near-UV light cleaves the NPEC group, releasing the active (1S,3R)-ACPD at a specific time and location. This technical guide provides a comprehensive overview of NPEC-caged-(1S,3R)-ACPD, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Properties and Quantitative Data

This compound is a stable, water-soluble compound suitable for use in a variety of experimental preparations. The NPEC caging group exhibits an extinction coefficient (ε) of 660 M⁻¹cm⁻¹ at 347 nm and a quantum yield (φ) of 0.64, allowing for efficient uncaging with near-UV light.[3][4] An important feature of NPEC-caged compounds is that they do not inhibit GABAA receptors at concentrations typically used in experiments.[3][4]

Technical Specifications

| Property | This compound | (1S,3R)-ACPD |

| Molecular Weight | 366.32 g/mol [5] | 173.17 g/mol [1] |

| Formula | C₁₆H₁₈N₂O₈[3] | C₇H₁₁NO₄[1] |

| CAS Number | 1315379-60-2[3] | 111900-32-4[1] |

| Storage | Desiccate at room temperature[3] | Store at room temperature[1] |

| Solubility | Soluble to 10 mM in water and 100 mM in DMSO.[6] | Soluble to 30 mM in water.[1] |

Agonist Potency (EC₅₀ Values) of (1S,3R)-ACPD

The half-maximal effective concentration (EC₅₀) of the active compound, (1S,3R)-ACPD, varies across the different mGluR subtypes, reflecting its mixed agonist profile.

| mGluR Subtype | Group | EC₅₀ (µM) |

| mGluR1 | I | 42[1][2] |

| mGluR5 | I | 15[1][2] |

| mGluR2 | II | 5[1][2] |

| mGluR3 | II | Not widely reported |

| mGluR4 | III | ~800 (for (±)-trans-ACPD)[7] |

| mGluR6 | III | 60[1][2] |

| mGluR7 | III | Not widely reported |

| mGluR8 | III | Not widely reported |

Signaling Pathways

Upon uncaging, (1S,3R)-ACPD activates both group I and group II mGluRs, which are coupled to distinct intracellular signaling cascades.

Group I mGluR Signaling

Group I mGluRs, comprising mGluR1 and mGluR5, are predominantly located postsynaptically. They are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels and receptors, including the potentiation of N-methyl-D-aspartate (NMDA) receptor currents.

References

- 1. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolysis of Caged Ca2+ But Not Receptor-Mediated Ca2+ Signaling Triggers Astrocytic Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.providence.org [digitalcommons.providence.org]

Uncaging the Brain: A Technical Guide to Caged Compounds in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic landscape of the brain, understanding the precise timing and location of neuronal communication is paramount. Caged compounds have emerged as a powerful tool in the neuroscientist's arsenal, offering an unprecedented level of control over the activation of signaling molecules. These photosensitive probes encapsulate a biologically active molecule, rendering it inert until a flash of light cleaves the "cage," releasing the active compound with high spatiotemporal precision. This guide provides an in-depth exploration of the core principles, quantitative properties, and experimental applications of caged compounds in neuroscience research.

Core Principles of Caged Compounds

Caged compounds are comprised of a biologically active molecule of interest, such as a neurotransmitter, linked to a photolabile protecting group (PPG), often referred to as a "cage". This covalent modification temporarily inactivates the molecule.[1] Upon illumination with a specific wavelength of light, the PPG undergoes a photochemical reaction, rapidly releasing the active molecule.[2] This process, known as uncaging, allows researchers to generate concentration jumps of signaling molecules at precise locations within complex biological tissues, such as brain slices, and on rapid timescales.[1][3]

The ideal caged compound possesses several key characteristics:

-

Biological Inertness: Before photolysis, the caged compound should not interact with its biological target or other cellular components.[1]

-

Stability: It should be stable in physiological solutions and resistant to spontaneous hydrolysis.[4]

-

High Quantum Yield (Φ): This represents the efficiency of converting an absorbed photon into a photorelease event. A higher quantum yield means more efficient uncaging.[5][6]

-

High Two-Photon Cross-Section (δu): For two-photon uncaging, this value indicates the efficiency of absorbing two photons simultaneously. A larger cross-section allows for effective uncaging with lower laser power, minimizing potential photodamage.[4]

-

Rapid Release Kinetics: The release of the active molecule should be faster than the biological process being studied.[7]

-

Wavelength Specificity: The activation wavelength should be in a range that minimizes tissue damage and allows for selective uncaging, especially in multi-compound experiments.[8][9]

Quantitative Properties of Common Caged Neurotransmitters

The selection of a caged compound is dictated by the specific experimental requirements, including the desired mode of activation (one-photon or two-photon) and the target neurotransmitter system. The following tables summarize the quantitative properties of several widely used caged compounds in neuroscience.

| Caged Compound | Neurotransmitter | One-Photon Max. Activation (λmax) | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) at λ | Reference(s) |

| MNI-Glu | Glutamate (B1630785) | ~330-350 nm | 0.065 - 0.085 | 0.06 GM @ 720-740 nm | [10] |

| CDNI-Glu | Glutamate | ~350 nm | ~0.5 - 0.6 | 0.06 GM @ 720 nm | [1][5][10][11] |

| RuBi-Glu | Glutamate | ~450 nm | ~0.13 | 0.14 GM @ 800 nm | [12] |

| DEAC450-Glu | Glutamate | ~450 nm | ~0.39 | 0.5 GM @ 900 nm | [12] |

| RuBi-GABA | GABA | ~447-473 nm | ~0.09 | Low | [5][8][9][12][13] |

| DEAC454-GABA | GABA | ~454 nm | ~0.23 | - | [14] |

| NPEC-Dopamine | Dopamine | ~360 nm | - | - | [15][16] |

Note: GM stands for Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon). The two-photon cross-section is wavelength-dependent.

Signaling Pathways

The release of neurotransmitters from their cages allows for the precise activation of their corresponding receptors and downstream signaling cascades.

Glutamatergic Signaling

Uncaging of glutamate can activate both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.

Activation of iGluRs leads to a rapid influx of cations, generating an excitatory postsynaptic potential (EPSP).[17][18][19] mGluR activation initiates slower, modulatory responses through G-protein-coupled second messenger pathways.[17][18][19]

GABAergic Signaling

Uncaging of GABA, the primary inhibitory neurotransmitter in the brain, activates GABA receptors.

Activation of ionotropic GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization and an inhibitory postsynaptic potential (IPSP).[20][21][22][23][24] Metabotropic GABA-B receptors mediate slower inhibitory effects through G-protein signaling, often involving the opening of potassium channels or inhibition of calcium channels.[20][21][23]

Experimental Protocols

The application of caged compounds in neuroscience typically involves their introduction into the experimental preparation, followed by photolysis using a precisely controlled light source, and the subsequent measurement of the biological response.

General Workflow for Uncaging Experiments

Detailed Methodology: Two-Photon Uncaging with Electrophysiology

This protocol outlines the key steps for performing two-photon glutamate uncaging on a dendritic spine while recording the neuronal response using whole-cell patch-clamp.

1. Preparation:

- Prepare acute brain slices from the desired brain region.

- Transfer a slice to the recording chamber of an upright microscope equipped for two-photon imaging and electrophysiology.

- Continuously perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the caged compound (e.g., 2.5 mM MNI-glutamate).[4]

- Include a low concentration of a fluorescent dye (e.g., Alexa Fluor 594) in the patch pipette to visualize the neuron's morphology.[25]

2. Targeting and Recording:

- Obtain a whole-cell patch-clamp recording from a target neuron.

- Allow the fluorescent dye to fill the dendritic arbor.

- Using two-photon imaging, identify a dendritic spine of interest.

- Position the uncaging laser spot adjacent to the spine head.

3. Uncaging and Data Acquisition:

- Set the two-photon laser to the appropriate wavelength for uncaging (e.g., 720 nm for MNI-glutamate).[25]

- Deliver a brief laser pulse (e.g., 0.5-2 ms (B15284909) duration, 10-30 mW power) to uncage the glutamate.[11][25]

- Simultaneously record the postsynaptic current or potential using the patch-clamp amplifier.

- Repeat the uncaging stimulus at different locations or with varying parameters as required by the experimental design.

4. Combined with Calcium Imaging:

- To monitor calcium dynamics, include a calcium indicator dye (e.g., OGB-1) in the patch pipette.

- Use a second two-photon laser or a different wavelength to excite the calcium indicator.

- Acquire fluorescence images before, during, and after the uncaging event to measure changes in intracellular calcium concentration.

One-Photon Uncaging

For one-photon uncaging, a UV or visible light source is used. While lacking the intrinsic three-dimensional resolution of two-photon excitation, one-photon uncaging can be effectively localized using focused laser beams or holographic photolysis.[16][26][27]

Key Considerations for One-Photon Uncaging:

-

Light Source: A UV laser (e.g., 355 nm) or a high-power LED can be used.[16][27]

-

Light Delivery: The light is typically delivered through the microscope objective.

-

Spatial Confinement: The spatial resolution is determined by the focus of the light beam. Out-of-focus uncaging can be a concern.[28]

Holographic Photolysis

Holographic photolysis utilizes a spatial light modulator (SLM) to shape the uncaging light into complex, three-dimensional patterns.[3][15][19][26][29][30] This allows for the simultaneous or sequential activation of multiple dendritic spines or even entire dendritic branches with high fidelity.[19][26]

Workflow for Holographic Photolysis:

-

Acquire a 3D image of the target neuron.

-

Define the desired uncaging locations (e.g., multiple spine heads) in the software.

-

The software calculates a phase hologram that will shape the laser beam to illuminate only the selected targets.

-

The SLM displays this hologram, and the laser is pulsed to uncage the compound at all targeted locations simultaneously.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijbs.com [ijbs.com]

- 3. Holographic Photolysis for Multiple Cell Stimulation in Mouse Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 11. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RuBi-GABA, caged-GABA compound (CAS 1028141-88-9) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. GABAA receptor - Wikipedia [en.wikipedia.org]

- 25. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 29. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Holographic photolysis of caged neurotransmitters - Research - Institut Pasteur [research.pasteur.fr]

Technical Guide: Solubility and Handling of NPEC-caged-(1S,3R)-ACPD

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

NPEC-caged-(1S,3R)-ACPD is a photosensitive derivative of (1S,3R)-ACPD, a selective agonist for Group I and Group II metabotropic glutamate (B1630785) (mGlu) receptors. The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group renders the molecule biologically inactive until it is cleaved by near-UV photolysis, allowing for precise spatiotemporal control of receptor activation. Understanding the solubility characteristics of this compound in common laboratory solvents is critical for the design and execution of robust experiments in neuropharmacology and cell biology. This guide provides a detailed overview of its solubility in Dimethyl Sulfoxide (DMSO) and water, outlines a standard protocol for solubility determination, and illustrates the relevant biological signaling pathway.

Solubility Data

The solubility of this compound is a key parameter for preparing stock solutions and experimental media. The compound exhibits significantly different solubility profiles in the polar aprotic solvent DMSO compared to the polar protic solvent water.

Table 1: Quantitative Solubility of this compound

| Solvent | Molar Solubility | Concentration (mg/mL) | Notes |

| DMSO | 100 mM | ~36.63 mg/mL | Sonication may be recommended to facilitate dissolution[1]. |

| Water | 10 mM | ~3.66 mg/mL | - |

| Molecular Weight of this compound: 366.32 g/mol |

Experimental Protocol: Kinetic Solubility Assessment

Determining the kinetic solubility of a caged compound is a common procedure in drug discovery to assess its behavior in aqueous buffers after being introduced from a DMSO stock. The following protocol outlines a high-throughput method using UV-Vis spectrophotometry.

3.1 Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) when introduced from a concentrated DMSO stock solution.

3.2 Materials & Equipment:

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear microtiter plates (for incubation)

-

96-well UV-transparent microtiter plates

-

Multichannel pipettes

-

Plate shaker/incubator

-

UV-Vis microplate spectrophotometer

-

Filtration apparatus (optional, for separating precipitate)

3.3 Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the required mass of the compound in anhydrous DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary[1].

-

Serial Dilution: Create a series of dilutions from the DMSO stock solution in a 96-well plate. This will be the source plate for adding the compound to the aqueous buffer.

-

Addition to Aqueous Buffer: Dispense a small, precise volume (e.g., 2 µL) of each DMSO stock dilution into the wells of a new 96-well plate. Subsequently, add a larger volume of the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effects on the assay and solubility.

-

Incubation and Equilibration: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 2 hours)[2]. This allows the solution to equilibrate and for any precipitation of the compound to occur.

-

Measurement:

-

After incubation, visually inspect the plate for any visible precipitate.

-

Measure the absorbance of the solutions in each well using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength (λ-max). For NPEC-caged compounds, this is typically near 347 nm.

-

Alternatively, for nephelometric assays, measure the light scattering to detect undissolved particles[2].

-

-

Data Analysis: Plot the measured absorbance against the nominal concentration of the compound. The point at which the absorbance values plateau indicates the limit of solubility. The concentration at this inflection point is determined to be the kinetic solubility under the tested conditions.

Caption: Workflow for Kinetic Solubility Determination.

Visualization of Core Signaling Pathway

(1S,3R)-ACPD, the active compound released upon photolysis, is an agonist for metabotropic glutamate receptors. Specifically, it activates Group I mGluRs (mGluR1, mGluR5), which are Gq-protein coupled receptors that lead to the activation of Phospholipase C (PLC).

Upon binding of (1S,3R)-ACPD to a Group I mGluR, the associated Gq protein is activated. The Gαq subunit then stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. These messengers propagate the signal downstream, leading to calcium mobilization and protein kinase C activation, respectively.

Caption: (1S,3R)-ACPD Activated Group I mGluR Signaling.

References

A Technical Guide to the Photochemical Properties and Biological Activity of NPEC-caged-(1S,3R)-ACPD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of NPEC-caged-(1S,3R)-ACPD, a critical tool for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. This document outlines the key photochemical parameters, detailed experimental protocols for their determination, and the associated signaling pathways of the active compound, (1S,3R)-ACPD.

Core Photochemical and Biological Properties

This compound is a photosensitive ligand designed for the controlled release of the mGluR agonist, (1S,3R)-ACPD, upon near-UV photolysis.[1] The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group ensures biological inactivity prior to light stimulation and offers stability against hydrolysis.

Quantitative Data Summary

The efficiency of photorelease is determined by the compound's extinction coefficient and quantum yield. These parameters for this compound are summarized below.

| Parameter | Value | Wavelength | Reference |

| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm | [1] |

| Quantum Yield (Φ) | 0.64 | Near-UV | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the extinction coefficient and quantum yield of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is based on the Beer-Lambert law.

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorbance maximum (λmax) in the near-UV range.

Materials:

-

This compound

-

High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 0.1 mM to 1 mM.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range in the near-UV spectrum (e.g., 300-400 nm) to identify the absorbance maximum (λmax). Use the solvent as a blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax (347 nm).

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis on the data points.

-

According to the Beer-Lambert law, A = εcl, where A is absorbance, c is concentration, and l is the path length (1 cm). The slope of the resulting linear plot will be the molar extinction coefficient (ε).

-

Determination of Quantum Yield

The quantum yield (Φ) of a photochemical reaction represents the efficiency of a photon-induced process. It is the fraction of absorbed photons that result in the desired chemical transformation (uncaging). The relative quantum yield is often determined by comparison to a well-characterized actinometer.

Objective: To determine the photolysis quantum yield of this compound.

Materials:

-

This compound

-

A suitable chemical actinometer with a known quantum yield in the near-UV range (e.g., potassium ferrioxalate).

-

High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)

-

UV light source with a narrow bandpass filter centered around the λmax of the caged compound (e.g., 347 nm).

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare two solutions of identical optical density at the photolysis wavelength: one of this compound and one of the chemical actinometer.

-

Irradiation: Irradiate both solutions under identical conditions (light intensity, wavelength, exposure time, temperature, and stirring). The extent of the photochemical reaction should be kept low (typically less than 10%) to avoid inner filter effects and reactions of photoproducts.

-

Analysis of Photoproduct Formation:

-

This compound: Monitor the progress of the photolysis reaction by measuring the change in absorbance at a wavelength where the photoproducts have a different absorption spectrum from the starting material. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of (1S,3R)-ACPD released.

-

Actinometer: Analyze the actinometer solution according to established protocols to determine the number of photons absorbed. For potassium ferrioxalate, this typically involves a colorimetric reaction to measure the amount of Fe²⁺ formed.

-

-

Calculation of Quantum Yield: The quantum yield of the this compound (Φsample) can be calculated using the following formula:

Φsample = Φactinometer × (moles of sample reacted / moles of actinometer reacted)

Where Φactinometer is the known quantum yield of the actinometer.

Signaling Pathways and Experimental Workflows

Upon photolysis, the released (1S,3R)-ACPD acts as an agonist at both group I and group II metabotropic glutamate receptors.

Photolysis Workflow of this compound

The process of uncaging (1S,3R)-ACPD from its NPEC-caged precursor is initiated by near-UV light.

Caption: Photolysis workflow of this compound.

Signaling Pathway of (1S,3R)-ACPD at Group I mGluRs

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins and activate the phospholipase C (PLC) pathway.

Caption: (1S,3R)-ACPD signaling at Group I mGluRs.

Signaling Pathway of (1S,3R)-ACPD at Group II mGluRs

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins, which inhibit adenylyl cyclase.

Caption: (1S,3R)-ACPD signaling at Group II mGluRs.

References

Two-Photon Uncaging of Glutamate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, methodologies, and applications of two-photon (2P) uncaging of glutamate (B1630785) analogs. This powerful technique allows for the precise spatiotemporal release of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, enabling detailed investigation of synaptic function, neuronal circuitry, and plasticity.

Introduction to Two-Photon Uncaging

Two-photon uncaging is a photostimulation technique that utilizes the principle of two-photon excitation to release biologically active molecules from an inert, "caged" precursor.[1][2][3] Unlike single-photon excitation, which uses a single high-energy (typically UV) photon, two-photon excitation involves the near-simultaneous absorption of two lower-energy (typically near-infrared) photons.[1][2][3] This nonlinear process offers significant advantages for biological applications, including deeper tissue penetration, reduced light scattering, and, most importantly, highly localized excitation confined to the focal volume of the laser.[1][2] This precise spatial confinement, often on the scale of a single dendritic spine, makes 2P uncaging an invaluable tool in neuroscience.[1][2][4]

The core of this technique lies in the "caged compound," a synthetic molecule where a photolabile protecting group is covalently attached to the bioactive molecule, in this case, glutamate, rendering it inactive.[1][2] Upon irradiation with a focused laser beam at the appropriate wavelength, the photolabile "cage" is cleaved, releasing the active glutamate in a rapid and controlled manner.[1]

Commonly Used Caged Glutamate Analogs

Several caged glutamate analogs have been developed for two-photon uncaging, each with distinct photophysical properties. The choice of a particular analog depends on the specific experimental requirements, such as the desired wavelength of excitation, uncaging efficiency, and potential pharmacological side effects.

| Compound Name | Abbreviation | Typical 2P Wavelength (nm) | Quantum Yield (QY) | Two-Photon Cross-Section (GM) | Key Characteristics & Considerations |

| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-Glutamate | ~720 | 0.065–0.085[1][2] | ~0.07 | Widely used, well-characterized.[1] Can act as a GABA-A receptor antagonist at high concentrations.[5][6] |

| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glutamate | ~720 | ~0.5[1][2] | ~0.08 | Higher quantum yield than MNI-glutamate, leading to more efficient uncaging.[1][2] |

| Ruthenium-bipyridine-trimethylphosphine-Glutamate | RuBi-Glutamate | ~800 | ~0.13[7] | Not specified | Excitable with visible and near-infrared light.[7][8] High quantum efficiency allows for use at lower concentrations, potentially reducing side effects.[7][8] |

| 7-diethylaminocoumarin-caged glutamate | DEAC450-Glu | ~900 | Not specified | Not specified | Red-shifted excitation maximum allows for two-color uncaging experiments in combination with other caged compounds.[2][6][9] |

| Carboxymethoxy-5,7-dinitroindolinyl-caged-glutamate | CDNI-Glutamate | ~720 | ~0.6 | Not specified | High quantum yield.[1][2] |

| Bromo-hydroxycoumarin-caged glutamate | Bhc-Glu | Not specified | 0.019[1][2] | 50[1][2] | Slow release kinetics (~10 ms) due to the hydrolysis of the photoproduct.[1][2] |

Glutamate Signaling Pathways

Upon release, glutamate activates a variety of ionotropic and metabotropic receptors on the postsynaptic membrane, initiating downstream signaling cascades.

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[10][11] They are classified into three main subtypes: AMPA, NMDA, and Kainate receptors.

Ionotropic Glutamate Receptor Signaling Pathway.

-

AMPA Receptors (AMPARs): Mediate the majority of fast excitatory synaptic transmission by allowing the influx of sodium (Na+) ions upon glutamate binding, leading to depolarization of the postsynaptic membrane.[12]

-

NMDA Receptors (NMDARs): Are unique in that they require both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block.[12] Their activation leads to the influx of both Na+ and calcium (Ca2+) ions. The Ca2+ influx is a critical trigger for many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[12]

-

Kainate Receptors: Play roles in both pre- and postsynaptic signaling, modulating neurotransmitter release and postsynaptic excitability.[10][12]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[10][11] They are classified into three groups.

Metabotropic Glutamate Receptor Signaling Pathways.

-

Group I (mGluR1, mGluR5): Are typically located postsynaptically and are coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[10][13]

-

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): Are typically located presynaptically and act as autoreceptors to inhibit neurotransmitter release.[10] They are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13]

Experimental Protocols

The following provides a generalized methodology for a two-photon glutamate uncaging experiment in brain slices. Specific parameters may need to be optimized for different preparations and experimental goals.

Brain Slice Preparation

-

Anesthetize and decapitate the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The composition of ACSF is typically (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2 / 5% CO2.

-

Cut acute brain slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated ACSF.

-

Transfer slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes to recover, and then maintain them at room temperature until use.

Electrophysiology and Caged Compound Loading

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at room temperature or a more physiological temperature.

-

Perform whole-cell patch-clamp recordings from visually identified neurons (e.g., pyramidal neurons) using borosilicate glass pipettes filled with an appropriate internal solution. The internal solution may contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.

-

Bath-apply the caged glutamate analog to the ACSF at a concentration typically ranging from 200 µM to 10 mM, depending on the compound's efficacy and potential side effects.[1] For example, RuBi-Glutamate can be used at lower concentrations (e.g., 300 µM) compared to MNI-glutamate.[7][14]

-

Allow sufficient time for the caged compound to perfuse and equilibrate within the tissue.

Two-Photon Uncaging and Imaging

-

Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser. A second, independent laser or a beam-splitter with a Pockels cell can be used to control the uncaging laser beam separately from the imaging beam.[6]

-

Tune the uncaging laser to the appropriate wavelength for the chosen caged compound (e.g., ~720 nm for MNI-glutamate).[15][16]

-

The imaging laser is typically set to a different wavelength (e.g., 830 nm or 950 nm for Alexa 594 or Alexa 488, respectively) to avoid unintentional uncaging.[15]

-

Position the uncaging laser spot at the desired location, such as the head of a dendritic spine, with high precision.

-

Deliver short pulses of laser light (e.g., 0.5-5 ms (B15284909) duration) to uncage the glutamate. The laser power needs to be carefully calibrated to evoke physiological responses without causing photodamage.[15] A common calibration method involves monitoring the bleaching of a fluorescent dye like Alexa-594.[1][2]

-

Simultaneously record the electrophysiological response (e.g., excitatory postsynaptic currents or potentials) and, if desired, image changes in fluorescence (e.g., calcium indicators) in the postsynaptic neuron.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow of a two-photon glutamate uncaging experiment.

Typical workflow for a two-photon glutamate uncaging experiment.

Applications in Research and Drug Development

Two-photon uncaging of glutamate has become an indispensable tool for:

-

Mapping Glutamate Receptor Distribution: Precisely activating receptors at subcellular locations to map their density and function on dendrites and spines.

-

Studying Synaptic Plasticity: Inducing LTP and LTD at individual synapses to investigate the underlying molecular mechanisms.[6]

-

Investigating Dendritic Integration: Examining how excitatory inputs at different locations on the dendritic tree are integrated to influence neuronal output.

-

Probing Neural Circuitry: Activating individual neurons with single-cell resolution to map functional connections within a neural circuit.[7][17]

-

Drug Screening and Development: Providing a highly controlled system to test the effects of pharmacological agents on glutamatergic transmission at the synaptic level.

Conclusion

Two-photon uncaging of glutamate analogs offers unparalleled spatiotemporal precision for the study of excitatory neurotransmission. By enabling the controlled activation of glutamate receptors at the level of single synapses, this technique provides a powerful platform for dissecting the complexities of synaptic function, plasticity, and neural computation. For researchers in both academia and the pharmaceutical industry, mastering this technique opens the door to a deeper understanding of brain function and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 8. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. higleylab.org [higleylab.org]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-photon glutamate uncaging [bio-protocol.org]

- 17. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

Methodological & Application

Protocol for NPEC-caged-(1S,3R)-ACPD Photolysis in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the photolysis of NPEC-caged-(1S,3R)-ACPD in acute brain slices. (1S,3R)-ACPD is a potent agonist of Group I and II metabotropic glutamate (B1630785) receptors (mGluRs), and its controlled release through photolysis allows for precise spatiotemporal investigation of mGluR-mediated signaling pathways in neuronal circuits. The 1-(2-nitrophenyl)ethyl (NPE) caging group, specifically the NPEC variant ((N)-1-(2-nitrophenyl)ethoxycarbonyl), is a commonly used photoremovable protecting group that is efficiently cleaved by near-ultraviolet (UV) light.[1] This technique is particularly valuable for studying synaptic plasticity, neuronal excitability, and the role of mGluRs in various neurological and psychiatric disorders.

The photolysis of this compound offers a significant advantage over traditional bath application of the agonist by enabling rapid and localized activation of mGluRs, mimicking synaptic transmission with high fidelity. This protocol outlines the necessary materials, equipment, and procedures for preparing brain slices, applying the caged compound, performing photolysis, and recording subsequent physiological responses. It also includes a summary of the known signaling pathways activated by (1S,3R)-ACPD and important experimental considerations.

Quantitative Data Summary

While specific photochemical data for this compound are not extensively reported in the literature, the following tables provide a summary of relevant quantitative information for the parent compound, (1S,3R)-ACPD, and general properties of the NPEC caging group to guide experimental design.

Table 1: Biological Activity of (1S,3R)-ACPD

| Receptor Subtype | EC₅₀ (μM) |

| mGluR₁ | 42[2] |

| mGluR₂ | 5[2] |

| mGluR₅ | 15[2] |

| mGluR₆ | 60[2] |

Table 2: Photochemical Properties of NPEC Caging Group

| Property | Value | Notes |

| Typical Uncaging Wavelength | ~360 nm | Efficiently cleaved by near-UV light.[1] |

| Quantum Yield (Φ) | Not specifically reported for NPEC-ACPD. Generally moderate for NPE derivatives. | The efficiency of converting absorbed photons into a photochemical reaction.[1] |

| Extinction Coefficient (ε) | Not specifically reported for NPEC-ACPD. Moderate for NPE derivatives (500-5,000 M⁻¹cm⁻¹).[3] | A measure of how strongly the molecule absorbs light at a given wavelength.[3] |

| 'Dark' Release Rate | ~10-20 s⁻¹ at pH 7.4 | The rate of the chemical reaction that releases the active compound after photo-excitation.[1] |

Experimental Protocols

Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.

Materials:

-

Anesthetized rodent (e.g., mouse or rat)

-

Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing. A protective slicing solution may be beneficial.[4]

-

Standard aCSF for recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Incubation chamber

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated slicing aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).

-

Transfer the slices to an incubation chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

Application of this compound

Materials:

-

This compound (Tocris Bioscience or other supplier)

-

Recording aCSF

-

Perfusion system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, check manufacturer's instructions) at a high concentration (e.g., 10-50 mM). Store protected from light at -20°C.

-

On the day of the experiment, dilute the stock solution into the recording aCSF to the final working concentration. A typical starting concentration for caged compounds in brain slices is in the range of 100-500 µM. The optimal concentration should be determined empirically.

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with the aCSF containing this compound.

-

Allow the caged compound to equilibrate in the tissue for at least 15-20 minutes before starting photolysis experiments.

Photolysis of this compound

Equipment:

-

Upright microscope with appropriate optics (e.g., water-immersion objective)

-

UV light source (e.g., pulsed UV laser, flash lamp, or high-power LED). A frequency-tripled Nd:YAG laser (355 nm) is a common choice.[5]

-

Optical fiber or other light delivery system to couple the light source to the microscope.

-

Software and hardware for controlling the timing and location of the light stimulus.

-

Electrophysiology rig for recording neuronal activity (e.g., patch-clamp amplifier, digitizer).

Procedure:

-

Identify the neuron or region of interest for photostimulation using appropriate imaging techniques (e.g., DIC or fluorescence if the neuron is labeled).

-

Position the light delivery system to target the desired area. The size of the illumination spot can be adjusted to target subcellular compartments, single cells, or small groups of cells.

-

Deliver a brief pulse of UV light to uncage the (1S,3R)-ACPD. The duration and intensity of the light pulse will need to be optimized based on the light source, the concentration of the caged compound, and the desired physiological response. Start with short durations (e.g., 1-10 ms) and low laser power to avoid phototoxicity.

-

Record the physiological response of the neuron(s) using electrophysiological techniques (e.g., whole-cell patch-clamp). This could include changes in membrane potential, holding current, or synaptic activity.

-

It is crucial to perform control experiments, including:

-

Applying UV light in the absence of the caged compound to control for any light-induced artifacts.

-

Recording from the cell before and after washing in the caged compound to ensure the caged compound itself is inert before photolysis.

-

Considerations for Photolysis:

-

Phototoxicity: Prolonged or high-intensity UV exposure can be damaging to cells. It is essential to use the minimum light dose necessary to elicit a reliable response. Monitor the health of the slice throughout the experiment.

-

Byproducts: The photolysis of nitrophenyl-based caging groups can produce reactive nitroso byproducts. While NPEC is designed to be relatively stable, it is a good practice to be aware of potential off-target effects of these byproducts.[2]

-

Light Scattering: Light will scatter as it passes through the brain tissue, which can affect the spatial resolution of uncaging. This is particularly important for deeper structures within the slice.

Signaling Pathways and Visualizations

(1S,3R)-ACPD activates Group I and Group II metabotropic glutamate receptors. The primary signaling cascade for Group I mGluRs (mGluR1 and mGluR5) involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7]

Caption: Group I mGluR Signaling Cascade.

Caption: Experimental Workflow for Photolysis.

References

- 1. NPEC-caged-dopamine | Benchchem [benchchem.com]

- 2. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD Uncaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of NPEC-caged-(1S,3R)-ACPD, a photosensitive agonist for metabotropic glutamate (B1630785) receptors (mGluRs). This document outlines the optimal uncaging wavelength, key photochemical properties, detailed experimental protocols for electrophysiology and calcium imaging, and the associated signaling pathways.

Introduction to this compound

This compound is a photolabile derivative of (1S,3R)-ACPD, a potent agonist of Group I and Group II metabotropic glutamate receptors. The 1-(2-nitrophenyl)ethylcarbonate (NPEC) caging group renders the (1S,3R)-ACPD molecule biologically inactive. Upon illumination with near-ultraviolet (UV) light, the caging group is cleaved, rapidly releasing the active (1S,3R)-ACPD molecule. This technique, known as "uncaging," allows for precise spatial and temporal control over the activation of mGluRs, making it an invaluable tool for studying synaptic transmission, neuronal excitability, and intracellular signaling cascades.

Optimal Uncaging Wavelength and Photochemical Properties

The efficiency of uncaging is determined by the wavelength of light, the extinction coefficient (ε) of the caged compound at that wavelength, and its quantum yield (φ). For this compound, the optimal wavelength for uncaging is in the near-UV range.

| Parameter | Value | Reference |

| Optimal Uncaging Wavelength | ~347 - 360 nm | [1] |

| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (φ) | 0.64 | [1] |

This high quantum yield indicates an efficient conversion of absorbed photons into the uncaged, active compound.

Signaling Pathways of (1S,3R)-ACPD

(1S,3R)-ACPD is an agonist for both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The activation of these two groups of receptors initiates distinct downstream signaling cascades.

Group I mGluR Signaling Pathway

Activation of Group I mGluRs, which are typically located postsynaptically, leads to the activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[2][3]

References

- 1. This compound | CAS 1315379-60-2 | Tocris Bioscience [tocris.com]

- 2. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NPEC-caged-(1S,3R)-ACPD, a photosensitive agonist for metabotropic glutamate (B1630785) (mGlu) receptors, in electrophysiological studies. This compound allows for the precise temporal and spatial activation of group I and group II mGluRs, offering a powerful tool to investigate their roles in synaptic transmission, neuronal excitability, and plasticity.

Introduction to this compound

This compound is a derivative of the potent mGluR agonist (1S,3R)-ACPD, rendered biologically inactive by the covalent attachment of a photolabile 1-(2-nitrophenyl)ethyl (NPEC) caging group. Upon illumination with near-ultraviolet (UV) light, the caging group is cleaved, rapidly releasing the active (1S,3R)-ACPD molecule. This uncaging process enables researchers to bypass the slow and often imprecise application of agonists via perfusion, allowing for highly localized and temporally controlled receptor activation.

(1S,3R)-ACPD is a well-established agonist for both group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) metabotropic glutamate receptors. The activation of these receptors initiates distinct intracellular signaling cascades, leading to a variety of physiological effects, including the modulation of ion channels and synaptic strength.

Physicochemical and Photolytic Properties

A summary of the key properties of this compound is provided in the table below. This information is crucial for preparing stock solutions and for calculating the efficiency of photolysis.

| Property | Value | Reference |

| Molecular Weight | 366.32 g/mol | [1][2] |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | |

| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (φ) | 0.64 | [1] |

Signaling Pathways of (1S,3R)-ACPD

The uncaging of this compound leads to the activation of both group I and group II mGluRs, which are coupled to distinct G-protein signaling pathways.

Group I mGluR Signaling Pathway

Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can modulate a wide range of cellular processes, including ion channel activity and gene expression.

References

Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD in Calcium Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPEC-caged-(1S,3R)-ACPD is a photosensitive ligand designed for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor (mGluR) activation. The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group renders the potent mGluR agonist (1S,3R)-ACPD biologically inactive. Upon photolysis with near-UV light, the caging group is cleaved, rapidly releasing (1S,3R)-ACPD and allowing for the targeted activation of mGluRs. This tool is particularly valuable for studying the downstream signaling pathways of mGluRs, such as intracellular calcium mobilization, with high temporal and spatial resolution. This document provides detailed application notes and protocols for the use of this compound in calcium imaging studies.

Physicochemical and Photolytic Properties

A thorough understanding of the properties of both the caged compound and the active agonist is crucial for experimental design.

| Property | This compound | (1S,3R)-ACPD |

| Molecular Weight | 366.32 g/mol | 173.17 g/mol |

| Formula | C₁₆H₁₈N₂O₈ | C₇H₁₁NO₄ |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | - |

| Storage | Desiccate at room temperature | Store at room temperature |

| Purity | >98% (HPLC) | >98% (HPLC) |

| Extinction Coefficient (ε₃₄₇) | 660 M⁻¹cm⁻¹ | - |

| Quantum Yield (φ) | 0.64 | - |

Biological Activity of (1S,3R)-ACPD

(1S,3R)-ACPD is an agonist for Group I and Group II metabotropic glutamate receptors. The half-maximal effective concentrations (EC₅₀) for various mGluR subtypes are essential for estimating the concentration of uncaged ACPD required to elicit a biological response.

| mGluR Subtype | EC₅₀ (µM) |

| mGluR₁ | 42 |

| mGluR₂ | 5 |

| mGluR₅ | 15 |

| mGluR₆ | 60 |

Signaling Pathway

The activation of Group I mGluRs (mGluR1 and mGluR5) by (1S,3R)-ACPD initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration. This pathway is central to the application of this compound in calcium imaging studies.

Figure 1. Signaling pathway of (1S,3R)-ACPD-induced calcium release.

Experimental Protocols

Materials

-

This compound

-

Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Cultured cells (e.g., neurons, astrocytes) or acute brain slices

-

Microscope equipped for fluorescence imaging and photolysis

Stock Solution Preparation

-

This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Calcium Indicator: Prepare a stock solution of the chosen calcium indicator (e.g., 1 mM Fluo-4 AM in DMSO). Store at -20°C, protected from light.

-

Pluronic F-127: Prepare a 20% (w/v) stock solution in DMSO.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Prepare Loading Solution: For a final concentration of 5 µM Fluo-4 AM and 0.02% Pluronic F-127, mix the appropriate volumes of the stock solutions in HBSS. Vortex briefly to ensure complete mixing.

-

Cell Culture Loading:

-

Plate cells on coverslips suitable for imaging.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS containing the desired working concentration of this compound (typically in the range of 10-100 µM).

-

Allow the caged compound to equilibrate for at least 10-15 minutes before photolysis.

-

-

Acute Brain Slice Loading:

-

Prepare acute brain slices using standard procedures.

-

Incubate slices in oxygenated artificial cerebrospinal fluid (aCSF) containing the calcium indicator AM ester (e.g., 5-10 µM) and a mild detergent like Cremophor EL (0.0025-0.005%) for 30-60 minutes at 32-35°C.

-

Transfer the slices to a recording chamber continuously perfused with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).

-

Allow at least 15-20 minutes for the caged compound to perfuse the tissue before starting the experiment.

-

Photolysis and Calcium Imaging

The following workflow outlines the key steps for performing a calcium imaging experiment with this compound.

Application Notes and Protocols for Two-Photon Uncaging of NPEC-caged-(1S,3R)-ACPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-ACPD is a potent agonist of metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in modulating synaptic plasticity and neuronal excitability. The caged form, NPEC-caged-(1S,3R)-ACPD, provides a powerful tool for the precise spatiotemporal control of (1S,3R)-ACPD release using photolysis. This application note details the use of this compound in a two-photon uncaging setup, a technique offering subcellular resolution for the activation of mGluRs. Two-photon excitation provides significant advantages over traditional UV uncaging, including deeper tissue penetration, reduced light scattering, and lower phototoxicity, making it ideal for studies in living cells and intact tissues.

This compound is particularly suitable for these applications as the NPEC (1-(2-nitrophenyl)ethoxycarbonyl) caging group is designed to be stable against hydrolysis and does not inhibit GABAA receptors at typical experimental concentrations. This document provides the necessary protocols and technical information to successfully implement two-photon uncaging of this compound in a research setting.

Compound Properties and Handling

Proper handling and storage of this compound are critical for maintaining its stability and efficacy.

| Property | Value | Reference |

| Molecular Weight | 366.32 g/mol | |

| Formula | C₁₆H₁₈N₂O₈ | |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | |

| Storage | Desiccate at room temperature | |

| One-Photon Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | |

| One-Photon Quantum Yield (φ) | 0.64 |

Biological Activity of (1S,3R)-ACPD

Upon uncaging, (1S,3R)-ACPD acts as an agonist at both Group I and Group II metabotropic glutamate receptors.[1] Understanding the specific receptor subtypes activated and their relative affinities is crucial for interpreting experimental results.

| Receptor Subtype | EC₅₀ (μM) | Reference |

| mGluR₁ | 42 | [1] |

| mGluR₂ | 5 | [1] |

| mGluR₅ | 15 | [1] |

| mGluR₆ | 60 | [1] |

Signaling Pathways of (1S,3R)-ACPD

Activation of Group I mGluRs (mGluR₁ and mGluR₅) by (1S,3R)-ACPD initiates a signaling cascade mediated by Gq/11 proteins.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] These signaling events can modulate a variety of downstream effectors, including ion channels and other signaling proteins, ultimately influencing neuronal excitability and synaptic plasticity.[5]

References

- 1. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Application of NPEC-caged-(1S,3R)-ACPD in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the in vivo use of NPEC-caged-(1S,3R)-ACPD in rodent models. (1S,3R)-ACPD is a potent agonist of group I and group II metabotropic glutamate (B1630785) receptors (mGluRs), which play crucial roles in synaptic plasticity, neuronal excitability, and various neuropathological conditions. The use of a photolabile "caged" version, this compound, allows for precise spatiotemporal control over the release of the active compound in the brain. By delivering light of a specific wavelength to a targeted brain region containing the caged compound, researchers can locally and acutely activate mGluRs, enabling the investigation of their function in specific neural circuits and behaviors with high temporal resolution.

These protocols cover stereotaxic surgery for the delivery of the caged compound and implantation of an optical fiber, the photolysis procedure for uncaging, and subsequent electrophysiological and behavioral analysis.

Data Presentation

The following tables summarize quantitative data derived from in vivo and in vitro studies of (1S,3R)-ACPD, which can be used to guide experimental design and anticipate the effects of the uncaged compound.

Table 1: In Vivo Electrophysiological and Behavioral Effects of (1S,3R)-ACPD in Rodents

| Parameter | Species/Brain Region | Dosage/Concentration | Observed Effect | Citation |

| Seizures (ED50) | 7-day-old neonatal rats | 16 mg/kg, i.p. | Dose-dependent convulsions. | [1] |

| Brain Injury | 7-day-old neonatal rats (intrastriatal injection) | 0.1-2.0 µmol/µl | Dose-dependent neuronal swelling and degeneration. | [1] |

| Slow-onset Potentiation | Freely moving rats (CA1 region) | 4 mM in 5 µl | Induction of slow-onset potentiation of fEPSP. | [2] |

| Facilitation of LTP | Freely moving rats (dentate gyrus) | 80 µM in 5 µl | Facilitated short-term potentiation into long-term potentiation. | [3] |

| DNA Fragmentation | Rat striatum (intrastriatal injection) | 100-900 nmol | Dose-dependent internucleosomal DNA fragmentation. | [4] |

Table 2: In Vitro Electrophysiological Effects of (1S,3R)-ACPD

| Parameter | Preparation | Concentration | Observed Effect | Citation |